Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Description

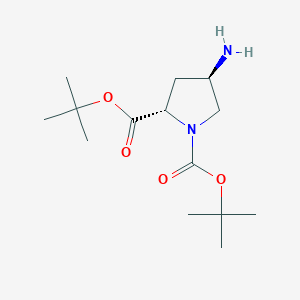

Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring two tert-butyl ester groups and an amino substituent at the 4-position in the (2S,4R) stereochemical configuration. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for peptidomimetics and bioactive molecules requiring rigid, stereodefined scaffolds. Its tert-butyl groups enhance solubility in organic solvents and stabilize the compound during synthetic transformations, while the amino group enables further functionalization, such as coupling reactions or incorporation into larger molecular architectures .

Properties

IUPAC Name |

ditert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-7-9(15)8-16(10)12(18)20-14(4,5)6/h9-10H,7-8,15H2,1-6H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZUBILBAGXYBO-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis from (2S,4R)-4-Hydroxypyrrolidine Precursors

A widely adopted route begins with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives. Key steps include:

-

Dual Boc Protection : Reacting the hydroxylpyrrolidine with tert-butyl N,N′-diisopropylcarbamimidate in tetrahydrofuran (THF) at 70°C for 21 hours introduces both tert-butyloxycarbonyl (Boc) groups. This method achieves a 68% yield of di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate.

-

Hydroxyl-to-Amine Conversion :

-

Tosylation : Treating the hydroxyl intermediate with p-toluenesulfonyl chloride (TsCl) in dichloromethane and pyridine at 40°C for 96 hours forms the tosylate (81% yield).

-

Nucleophilic Substitution : Displacing the tosyl group with sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C, followed by Staudinger reduction (triphenylphosphine, THF/H₂O) or catalytic hydrogenation (H₂/Pd-C), yields the primary amine.

-

Table 1: Key Reaction Parameters for Hydroxypyrrolidine Route

Azide Intermediate Route

| Method | Catalyst/Reagent | ee | Yield | Source |

|---|---|---|---|---|

| Rhodium-BINAP | [Rh(cod)(R)-BINAP]⁺BF₄⁻ | 98% | 75% | |

| Enzymatic Resolution | PSL-C, isopropyl acetate | 95% | 60% |

Critical Analysis of Methodologies

Yield and Scalability

Stereochemical Integrity

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce reduced amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 287.35 g/mol

- CAS Number : 170850-75-6

The compound features a pyrrolidine ring with two carboxylate groups and tert-butyl substituents that enhance its lipophilicity, making it a valuable scaffold for drug development.

Synthesis of Bioactive Compounds

Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate serves as a precursor for various bioactive molecules. Its derivatives have been synthesized to explore their potential as inhibitors for various biological targets.

Table 1: Derivatives and Their Biological Activities

Neuropharmacological Studies

Research indicates that derivatives of this compound exhibit significant interactions with neurotransmitter systems. For instance, compounds derived from this scaffold have shown high affinity for dopamine and norepinephrine transporters, which are crucial in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Case Study 1: Inhibition of Monoamine Transporters

A study synthesized various derivatives of this compound and evaluated their inhibitory effects on monoamine transporters. The results demonstrated that certain modifications significantly enhanced the affinity for dopamine transporters, suggesting potential applications in developing antidepressants .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The study revealed that specific derivatives exhibited potent activity against various bacterial strains, indicating their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomeric and Functional Group Variants

Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate

- Structure: Fluorine replaces the amino group at the 4-position.

- Synthesis: Prepared via fluorination of the corresponding 4-hydroxypyrrolidine precursor using morpholinosulfur trifluoride (MOST) in dichloromethane, yielding 57% after chromatography .

- Properties :

- Applications : Used in positron emission tomography (PET) tracer synthesis via [¹⁸F]fluoride substitution .

Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate

- Structure : 4-hydroxyl group in (2S,4S) configuration.

- Synthesis : Derived from N-(tert-butoxycarbonyl)-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid via carbamate formation (87% yield) .

- Properties :

1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Functionalized Derivatives

Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate

- Structure : Tosyloxy group at the 4-position.

- Synthesis : Tosylation of the 4-hydroxyl precursor with p-toluenesulfonyl chloride (6.6% yield) .

- Applications : Key leaving group for nucleophilic substitution (e.g., fluorination or amination) .

1-(Tert-Butyl) 2-methyl (2S,4R)-4-hydroxy pyrrolidine-1,2-dicarboxylate

5-Oxo and Fluorinated Analogues

(S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

- Structure : 5-keto group introduces planarity.

- Properties :

O1-tert-butyl O2-methyl (2S,4R)-4-fluoro-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

- Structure : Fluorine and hydroxymethyl groups at C4.

- Applications: Potential bifunctional building block for radiopharmaceuticals or glycoconjugates .

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (2S,4R) configuration confers distinct reactivity vs. (2S,4S) diastereomers. For example, fluorination of the (4R)-hydroxy precursor proceeds with higher regioselectivity compared to the (4S) isomer .

- Functional Group Compatibility : The tert-butyl esters remain stable under acidic fluorination conditions (e.g., MOST), whereas methyl esters require milder deprotection .

- Biological Relevance: Hydroxyl and amino derivatives exhibit marked differences in molecular docking profiles; the amino variant shows stronger hydrogen-bonding interactions with viral proteases .

Biological Activity

Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate, a compound with the CAS number 194163-86-5, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.37 g/mol

- Purity : 97%

This compound is characterized by the presence of two carboxylate groups and an amino group in a pyrrolidine ring structure, which contributes to its biological activity.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various gram-positive and gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µM |

| Escherichia coli | 16 µM |

| Pseudomonas aeruginosa | 32 µM |

These findings suggest that the compound could be a candidate for developing new antibiotics, especially against resistant strains .

2. Anti-inflammatory Effects

Research has indicated that derivatives of aminopyrrolidine compounds can exhibit anti-inflammatory properties. This compound was evaluated in models of inflammation and showed a reduction in inflammatory markers such as TNF-alpha and IL-6 in treated animal models .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Study 2: Anti-inflammatory Response

In a controlled experiment involving mice subjected to induced paw inflammation, administration of this compound resulted in a marked decrease in paw swelling and pain response compared to the control group. Histological analysis revealed reduced leukocyte infiltration in treated tissues .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate be confirmed experimentally?

- Methodological Answer : The stereochemistry of this compound can be determined using a combination of NMR spectroscopy (e.g., NOESY or H-H coupling constants) and X-ray crystallography . For example, in structurally similar pyrrolidine derivatives, X-ray analysis revealed correlations between torsion angles and hyperconjugative interactions, confirming the (2S,4R) configuration . Additionally, chiral starting materials (e.g., Boc-protected pyroglutamic acid derivatives) are often used to ensure stereochemical fidelity during synthesis .

Q. What are the optimal conditions for synthesizing this compound?

- Methodological Answer : Key steps include:

- Alkylation : Use of lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C in THF for deprotonation, followed by allylation or fluoropropyl addition (e.g., allyl bromide or DAST fluorination) .

- Purification : Column chromatography with gradients like 20–50% EtOAc/hexane or 33–50% EtOAc/hexane to isolate isomers .

- Yields : Typically 23–33%, influenced by reaction temperature and stoichiometric control of reagents like DIPEA .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer :

- Solubility : The compound is moderately soluble in CHCl, THF, and EtOAc. For aqueous compatibility, use co-solvents like DMSO (up to 3.11 mg/mL solubility observed in analogs) .

- Stability : Store under inert gas (N) at −20°C to prevent tert-butyl ester hydrolysis. Avoid prolonged exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How can fluorinated derivatives of this compound be synthesized while preserving stereochemistry?

- Methodological Answer : Fluorination at the 4-position requires precise control:

- DAST Fluorination : React the hydroxyl precursor with DAST (diethylaminosulfur trifluoride) at −78°C in CHCl, followed by neutralization with NaHCO to yield fluorinated products. Stereochemical retention is achieved via low-temperature kinetics .

- Example : (2S,4R)-4-fluoropyrrolidine derivatives were synthesized with 61% yield using TFA for Boc-deprotection and KCO for neutralization .

Q. What analytical strategies resolve contradictions in reported reaction yields for similar pyrrolidine derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 23% vs. 33% for fluoropropyl analogs) arise from:

- Reagent Purity : Ensure anhydrous conditions for LiHMDS and DAST .

- Chromatography Efficiency : Use high-resolution silica gel and optimize solvent polarity gradients to separate diastereomers .

- Validation : Cross-check results with orthogonal methods like chiral HPLC or mass spectrometry .

Q. How do hyperconjugative interactions in the pyrrolidine ring influence reactivity?

- Methodological Answer : Crystallographic studies show that torsion angles (e.g., C4–N–C2–O) correlate with bond-length alternations, stabilizing specific conformations. For example, hyperconjugation between the N–C σ-bond and adjacent carbonyl groups enhances electrophilicity at the 4-position, guiding regioselective modifications .

Safety and Handling

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.